molecular formula C17H25NO3 B11013202 (2E)-N-butyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide

(2E)-N-butyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide

Cat. No.: B11013202
M. Wt: 291.4 g/mol
InChI Key: PSRASBMFWLRXNC-PKNBQFBNSA-N
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Description

(E)-N-Butyl-3-(3,4-dimethoxyphenyl)-N-ethyl-2-propenamide is an organic compound characterized by its unique structure, which includes a propenamide backbone substituted with butyl, ethyl, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Butyl-3-(3,4-dimethoxyphenyl)-N-ethyl-2-propenamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with butylamine and ethylamine under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the amide bond. The process may involve the use of solvents such as dichloromethane or ethanol to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of (E)-N-Butyl-3-(3,4-dimethoxyphenyl)-N-ethyl-2-propenamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Butyl-3-(3,4-dimethoxyphenyl)-N-ethyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-Butyl-3-(3,4-dimethoxyphenyl)-N-ethyl-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-Butyl-3-(3,4-dimethoxyphenyl)-N-ethyl-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(3’,4’-dimethoxyphenyl)but-3-en-2-ol
  • Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate
  • (E)-1-(3,4-dimethoxyphenyl)butadiene

Uniqueness

(E)-N-Butyl-3-(3,4-dimethoxyphenyl)-N-ethyl-2-propenamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

(E)-N-butyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide

InChI

InChI=1S/C17H25NO3/c1-5-7-12-18(6-2)17(19)11-9-14-8-10-15(20-3)16(13-14)21-4/h8-11,13H,5-7,12H2,1-4H3/b11-9+

InChI Key

PSRASBMFWLRXNC-PKNBQFBNSA-N

Isomeric SMILES

CCCCN(CC)C(=O)/C=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCCCN(CC)C(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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